molecular formula C13H22N4O3 B12051912 tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate

tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate

Cat. No.: B12051912
M. Wt: 282.34 g/mol
InChI Key: YEPRRJPGFVACBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of ceftolozane, a fifth-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity .

Preparation Methods

The synthesis of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of this process is approximately 59.5% .

    Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary functional groups.

    Reduction: The intermediate product is then reduced to form the desired structure.

    Esterification: Esterification is performed to introduce ester groups into the molecule.

    Trityl Protection: Trityl protection is used to protect specific functional groups during the synthesis.

    Condensation: Finally, condensation reactions are carried out to form the target compound.

Chemical Reactions Analysis

tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves its interaction with specific molecular targets and pathways. In the case of its role in ceftolozane synthesis, the compound contributes to the formation of the antibiotic’s core structure, which is essential for its antibacterial activity. The molecular targets and pathways involved include bacterial cell wall synthesis inhibition, leading to the disruption of bacterial growth and replication .

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16(5)10-9-15(4)11(18)17-8-6-7-14-17/h6-8H,9-10H2,1-5H3

InChI Key

YEPRRJPGFVACBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)N1C=CC=N1

Origin of Product

United States

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